![molecular formula C10H10F2O2 B13440096 (1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol is a chiral epoxide compound characterized by the presence of a difluorophenyl group and an epoxybutanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol typically involves the following steps:
Epoxidation: The starting material, (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol, undergoes epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selectivity and yield.
Purification: The crude product is purified using column chromatography to isolate the desired epoxide compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as continuous flow reactors, to enhance yield and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted epoxide derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of the target molecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol
- (2R,3R)-3-(2,4-Difluorophenyl)-3,4-dihydroxybutan-2-ol
Comparison:
(2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol: This compound is a precursor in the synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol. It lacks the epoxide ring, which is a key feature of the target compound.
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-dihydroxybutan-2-ol: This compound is a reduced form of the target compound, where the epoxide ring is opened to form two hydroxyl groups
The uniqueness of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol lies in its epoxide ring, which imparts distinct chemical reactivity and potential for various applications.
Eigenschaften
Molekularformel |
C10H10F2O2 |
|---|---|
Molekulargewicht |
200.18 g/mol |
IUPAC-Name |
(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C10H10F2O2/c1-6(13)10(5-14-10)8-3-2-7(11)4-9(8)12/h2-4,6,13H,5H2,1H3/t6-,10-/m1/s1 |
InChI-Schlüssel |
HUEOYXUALXBOSZ-LHLIQPBNSA-N |
Isomerische SMILES |
C[C@H]([C@]1(CO1)C2=C(C=C(C=C2)F)F)O |
Kanonische SMILES |
CC(C1(CO1)C2=C(C=C(C=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 6-butyl-7-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylate](/img/structure/B13440015.png)
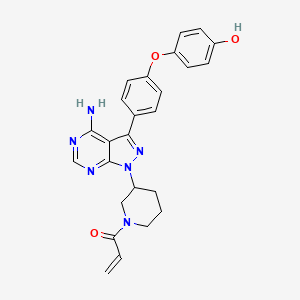

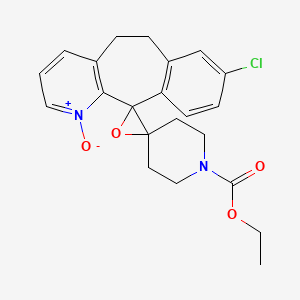
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
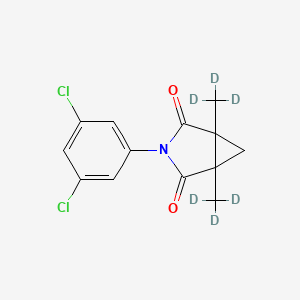
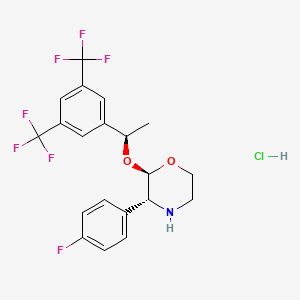
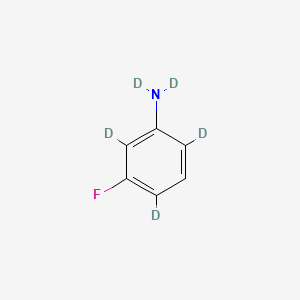
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
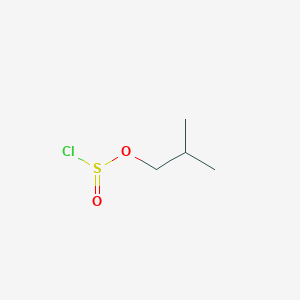
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
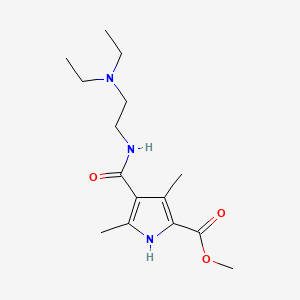
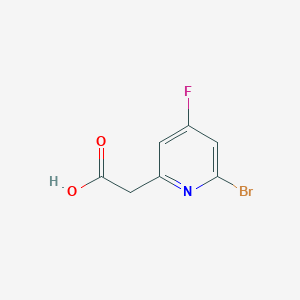
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
